![molecular formula C11H14N4O3 B14665393 (1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide CAS No. 40421-75-8](/img/structure/B14665393.png)
(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide is a synthetic organic compound characterized by its unique chemical structure It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide typically involves the reaction of N,N’-dimethylcarbamoyl chloride with 4-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the carbamoyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethyl-N-[(4-aminophenyl)carbamoyl]ethanimidamide: Similar structure but with an amino group instead of a nitro group.
N,N’-Dimethyl-N-[(4-chlorophenyl)carbamoyl]ethanimidamide: Contains a chloro group instead of a nitro group.
N,N’-Dimethyl-N-[(4-methylphenyl)carbamoyl]ethanimidamide: Features a methyl group in place of the nitro group.
Uniqueness
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide is unique due to the presence of the nitrophenyl group, which imparts distinct reactivity and potential applications. The nitro group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological molecules, making it valuable for research in various fields.
Propiedades
Número CAS |
40421-75-8 |
|---|---|
Fórmula molecular |
C11H14N4O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
1-(C,N-dimethylcarbonimidoyl)-1-methyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C11H14N4O3/c1-8(12-2)14(3)11(16)13-9-4-6-10(7-5-9)15(17)18/h4-7H,1-3H3,(H,13,16) |
Clave InChI |
ZONVDRFMDPNCMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC)N(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


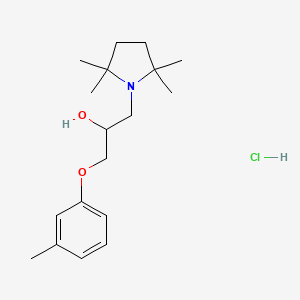
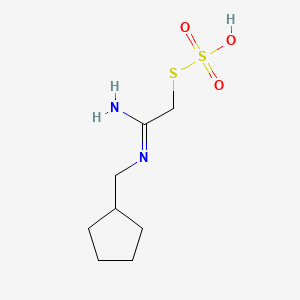
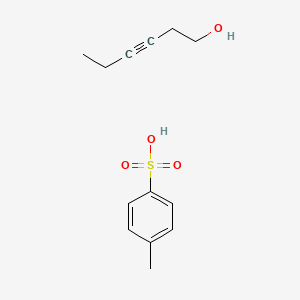
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
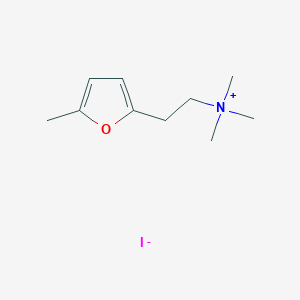
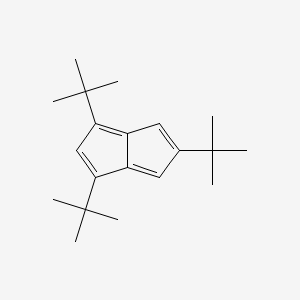
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)

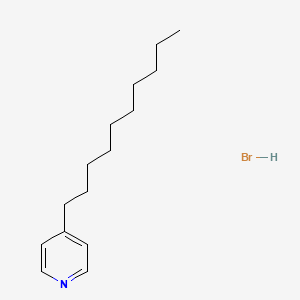
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
